molecular formula C13H18ClNO B1614230 2-Chloro-4-octanoylpyridine CAS No. 898784-72-0

2-Chloro-4-octanoylpyridine

Cat. No.: B1614230
CAS No.: 898784-72-0
M. Wt: 239.74 g/mol
InChI Key: PIJYFWMNSPVEJG-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

2-Chloro-4-octanoylpyridine has a molecular weight of 239.74100 and a density of 1.064g/cm3. It has a boiling point of 355ºC at 760 mmHg .

Advantages and Limitations for Lab Experiments

2-Chloro-4-octanoylpyridine is a relatively inexpensive and readily available compound, making it an attractive reagent for laboratory experiments. However, it is volatile and has a pungent odor, which can be irritating and may require the use of protective equipment. Additionally, the compound is toxic and should be handled with care.

Future Directions

The potential applications of 2-Chloro-4-octanoylpyridine are vast, and further research is needed to explore its full potential. Possible future directions include the use of this compound as a therapeutic agent for the treatment of cancers, inflammatory diseases, and viral infections; the development of new synthetic methods for the production of this compound and its derivatives; and the exploration of its potential as a drug delivery system. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on biochemical and physiological systems.

Scientific Research Applications

2-Chloro-4-octanoylpyridine is used in a variety of scientific research applications, including the synthesis of biologically active compounds, the study of enzyme catalysis, and the investigation of protein-ligand interactions. It has also been used in the synthesis of novel materials for use in nanotechnology.

Safety and Hazards

The safety data sheet for 2-Chloro-4-octanoylpyridine indicates that it is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction .

Properties

IUPAC Name

1-(2-chloropyridin-4-yl)octan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-2-3-4-5-6-7-12(16)11-8-9-15-13(14)10-11/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJYFWMNSPVEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)C1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642137
Record name 1-(2-Chloropyridin-4-yl)octan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-72-0
Record name 1-(2-Chloropyridin-4-yl)octan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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